tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.32 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a prop-2-yn-1-yl substituent on the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate typically involves the reaction of 4-(prop-2-yn-1-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Various nucleophiles (amines, thiols), organic solvents, mild heating.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated piperidine derivatives.
Substitution: Piperidine derivatives with different substituents.
Scientific Research Applications
Chemistry: tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, and this compound is studied for its potential use in developing new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- tert-Butyl 4-(prop-2-ynyl)piperidine-1-carboxylate
- tert-Butyl 4-(prop-2-ynoxypiperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate is unique due to its specific substituents, which confer distinct reactivity and stability compared to similar compounds. The presence of the prop-2-yn-1-yl group allows for unique chemical transformations that are not possible with other piperidine derivatives .
Properties
IUPAC Name |
tert-butyl 4-prop-2-ynylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTFWVDBUXUMCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301185-41-1 | |
Record name | tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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